5-(5-Bromothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(5-Bromothiophen-2-yl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide: is a chemical compound with the following properties:
Chemical Formula: CHNBrS
Molecular Weight: 416.36 g/mol
Melting Point: 105 - 106°C
Appearance: Solid, gray-white to pale yellow.
Preparation Methods
The synthetic route for this compound involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate and subsequent condensation with 4-(diethylamino)benzaldehyde. The industrial production methods typically follow similar steps, with optimization for yield and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its pharmacological properties, including antiviral, antibacterial, or anticancer effects.
Industry: May find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole derivatives or benzylidene hydrazides.
Uniqueness: Its combination of a thiophene ring, bromine substitution, and hydrazide functionality sets it apart from related compounds
Properties
CAS No. |
302918-14-5 |
---|---|
Molecular Formula |
C19H20BrN5OS |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20BrN5OS/c1-3-25(4-2)14-7-5-13(6-8-14)12-21-24-19(26)16-11-15(22-23-16)17-9-10-18(20)27-17/h5-12H,3-4H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
NFLKPVRKGRUYTE-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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